DOTA-NOC

Catalog No.
S526533
CAS No.
619300-53-7
M.F
C69H94N14O17S2
M. Wt
1455.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DOTA-NOC

CAS Number

619300-53-7

Product Name

DOTA-NOC

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C69H94N14O17S2

Molecular Weight

1455.7 g/mol

InChI

InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1

InChI Key

PZCJTYVWTGPGOH-OKVMNLLFSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

Dotanoc; DOTA-NOC; DOTA-Nal3-octreotide;

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Description

The exact mass of the compound Dotanoc is 1454.6363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DOTA-NOC, chemically known as DOTA-Nal3-octreotide, is a somatostatin analogue that has gained prominence in medical imaging and targeted therapies. It is characterized by its ability to bind specifically to somatostatin receptors, particularly the subtype 2, 3, and 5. The compound features a macrocyclic structure that allows for the chelation of various radiometals, facilitating its use as a radiopharmaceutical in positron emission tomography (PET) imaging of neuroendocrine tumors. The chemical formula for DOTA-NOC is C₁₈H₂₃N₃O₆S, with a molecular weight of approximately 393.54 g/mol.

Primarily involving its chelation capabilities. It can form stable complexes with radiometals such as Gallium-68, which is commonly used in PET imaging. The typical reaction involves the coordination of the metal ion to the DOTA moiety:

DOTA NOC+Metaln+ DOTA NOC Metal \text{DOTA NOC}+\text{Metal}^{n+}\rightarrow \text{ DOTA NOC Metal }

This reaction is crucial for the preparation of radiolabeled DOTA-NOC for clinical applications. The autoclabeling method simplifies this process by combining labeling and sterilization in a single step, enhancing efficiency and safety in clinical settings .

DOTA-NOC exhibits high affinity for somatostatin receptors, particularly subtype 2. Its biological activity includes inhibition of hormone secretion and modulation of cell proliferation. In clinical studies, DOTA-NOC has shown effectiveness in imaging somatostatin receptor-positive tumors, such as neuroendocrine tumors, due to its favorable biodistribution and high target-to-non-target ratios .

The biodistribution studies indicate significant uptake in organs like the spleen and kidneys, which are critical for evaluating tumor presence and metastasis . The compound's ability to detect small lesions makes it a valuable tool in oncological diagnostics.

The synthesis of DOTA-NOC typically involves solid-phase peptide synthesis techniques. The process includes:

  • Peptide Assembly: Sequential addition of amino acids to form the octreotide backbone.
  • DOTA Conjugation: Attachment of the DOTA moiety to the peptide via a linker.
  • Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.

Alternative methods include using automated synthesizers that streamline the process while ensuring high purity and yield .

DOTA-NOC is primarily utilized in:

  • Medical Imaging: As a radiopharmaceutical for PET scans, particularly in diagnosing neuroendocrine tumors.
  • Targeted Therapy: Potential use in therapeutic applications targeting somatostatin receptors for selective internal radiotherapy.
  • Research: Investigating receptor biology and developing new imaging agents.

The versatility of DOTA-NOC in both diagnostic and therapeutic contexts underscores its significance in modern medicine.

Interaction studies have demonstrated that DOTA-NOC binds effectively to somatostatin receptors on tumor cells, facilitating receptor-mediated endocytosis. This property enhances its utility as an imaging agent by allowing precise localization of tumors during PET scans . Furthermore, studies indicate that DOTA-NOC can differentiate between physiological uptake and tumor-related expression levels, aiding in accurate diagnosis .

DOTA-NOC shares similarities with other somatostatin analogues but exhibits unique properties that enhance its functionality:

CompoundMain Receptor AffinityUnique Features
DOTA-TATEPrimarily sst2Used extensively for thyroid cancer imaging
DOTA-TOCPrimarily sst2Limited receptor subtype binding
NODAGA-NOCsst2, sst3Alternative chelator with similar activity
DOTA-PRRTsst2, sst3Specifically designed for peptide receptor radionuclide therapy

DOTA-NOC's ability to bind multiple receptor subtypes (sst2, sst3, sst5) distinguishes it from others like DOTA-TATE and DOTA-TOC, which primarily target only one subtype. This broader receptor affinity enhances its applicability in various therapeutic contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.6

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

16

Exact Mass

1454.63627993 g/mol

Monoisotopic Mass

1454.63627993 g/mol

Heavy Atom Count

102

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1IIY9GZY9U

Dates

Modify: 2024-02-18
1: He Q, Xu Z, Zhang B, Hu W, Zhang X. Tumor-Induced Osteomalacia Caused by a Parotid Basal Cell Adenoma Detected by 68Ga-DOTANOC PET/CT. Clin Nucl Med. 2018 Jun;43(6):e198-e199. doi: 10.1097/RLU.0000000000002076. PubMed PMID: 29659384.
2: Parihar AS, Basher RK, Rana N, Mittal BR. Incidental Meningioma on (68)Ga-DOTANOC Positron-Emission Tomography. Indian J Nucl Med. 2018 Apr-Jun;33(2):182. doi: 10.4103/ijnm.IJNM_162_17. PubMed PMID: 29643691; PubMed Central PMCID: PMC5883448.
3: Arunraj ST, Parida GK, Damle NA, Arora S, Reddy S, Chakraborty D, Prabhu M, Tripathi M, Bal C. 68Ga-DOTANOC PET/CT in Medulloblastoma. Clin Nucl Med. 2018 May;43(5):e145-e146. doi: 10.1097/RLU.0000000000002021. PubMed PMID: 29485447.
4: Parida GK, Tripathy S, Datta Gupta S, Singhal A, Kumar R, Bal C, Shamim SA. Adenocarcinoma Prostate With Neuroendocrine Differentiation: Potential Utility of 18F-FDG PET/CT and 68Ga-DOTANOC PET/CT Over 68Ga-PSMA PET/CT. Clin Nucl Med. 2018 Apr;43(4):248-249. doi: 10.1097/RLU.0000000000002013. PubMed PMID: 29474196.
5: Brown R, Chuah PS, Panagiotidis E, Vinjamuri S. Incidental Detection of Asymptomatic Brain Metastases on (18)F-fluoride Positron Emission Tomography/Computed Tomography and (68)Ga DOTANOC Positron Emission Tomography/Computed Tomography in a Patient with Concomitant Breast Carcinoma and a Pancreatic Neuroendocrine Tumor. World J Nucl Med. 2018 Jan-Mar;17(1):65-66. doi: 10.4103/wjnm.WJNM_10_17. PubMed PMID: 29398971; PubMed Central PMCID: PMC5778721.
6: Passah A, Kaushik P, Patel C, Parakh N. Gallium-68 DOTANOC scan in a patient with suspected cardiac sarcoidosis. J Nucl Cardiol. 2018 Jan 11. doi: 10.1007/s12350-017-1178-3. [Epub ahead of print] PubMed PMID: 29327255.
7: Christiansen CD, Petersen H, Nielsen AL, Detlefsen S, Brusgaard K, Rasmussen L, Melikyan M, Ekström K, Globa E, Rasmussen AH, Hovendal C, Christesen HT. 18F-DOPA PET/CT and 68Ga-DOTANOC PET/CT scans as diagnostic tools in focal congenital hyperinsulinism: a blinded evaluation. Eur J Nucl Med Mol Imaging. 2018 Feb;45(2):250-261. doi: 10.1007/s00259-017-3867-1. Epub 2017 Nov 8. PubMed PMID: 29116340; PubMed Central PMCID: PMC5745571.
8: Singh D, Chopra A, Ravina M, Kongara S, Bhatia E, Kumar N, Gupta S, Yadav S, Dabadghao P, Yadav R, Dube V, Kumar U, Dixit M, Gambhir S. Correction to Oncogenic osteomalacia: role of Ga-68 DOTANOC PET/CT scan in identifying the culprit lesion and its management. Br J Radiol. 2017 Nov;90(1079):20160811e. doi: 10.1259/bjr.20160811.e. PubMed PMID: 29034744; PubMed Central PMCID: PMC5963369.
9: Ruuska T, Ramírez Escalante Y, Vaittinen S, Gardberg M, Kiviniemi A, Marjamäki P, Kemppainen J, Jyrkkiö S, Minn H. Somatostatin receptor expression in lymphomas: a source of false diagnosis of neuroendocrine tumor at (68)Ga-DOTANOC PET/CT imaging. Acta Oncol. 2018 Feb;57(2):283-289. doi: 10.1080/0284186X.2017.1342864. Epub 2017 Jul 7. PubMed PMID: 28686510.
10: Malik D, Jois A, Singh H, Bora GS, Basher RK, Mittal BR. Metastatic Neuroblastoma in Adult Patient, Presenting as a Super Scan on 68Ga-DOTANOC PET/CT Imaging. Clin Nucl Med. 2017 Sep;42(9):697-699. doi: 10.1097/RLU.0000000000001749. PubMed PMID: 28682847.
11: Berzaczy D, Giraudo C, Haug AR, Raderer M, Senn D, Karanikas G, Weber M, Mayerhoefer ME. Whole-Body 68Ga-DOTANOC PET/MRI Versus 68Ga-DOTANOC PET/CT in Patients With Neuroendocrine Tumors: A Prospective Study in 28 Patients. Clin Nucl Med. 2017 Sep;42(9):669-674. doi: 10.1097/RLU.0000000000001753. PubMed PMID: 28682844; PubMed Central PMCID: PMC5636054.
12: Tripathy S, Mukherjee A, Singh CA, Jat B, Bal C, Shamim SA. Glomus Tumor of the Larynx: A Rare Synchronous Paraganglioma in a Patient with Bilateral Carotid Body Tumor Detected on (68)Ga-DOTANOC PET/CT. Indian J Nucl Med. 2017 Jul-Sep;32(3):241-242. doi: 10.4103/ijnm.IJNM_163_16. PubMed PMID: 28680217; PubMed Central PMCID: PMC5482029.
13: Kamaleshwaran KK, Joseph J, Upadhya I, Shinto AS. Image Findings of a Rare Case of Neuroendocrine Tumor Metastatic to Orbital Extraocular Muscle in Gallium-68 DOTANOC Positron Emission Tomography/Computed Tomography and Therapy with Lutetium-177 DOTATATE. Indian J Nucl Med. 2017 Apr-Jun;32(2):125-127. doi: 10.4103/0972-3919.202236. PubMed PMID: 28533641; PubMed Central PMCID: PMC5439203.
14: Lamarca A, Pritchard DM, Westwood T, Papaxoinis G, Nonaka D, Vinjamuri S, Valle JW, Manoharan P, Mansoor W. 68Gallium DOTANOC-PET Imaging in Lung Carcinoids: Impact on Patients' Management. Neuroendocrinology. 2018;106(2):128-138. doi: 10.1159/000472717. Epub 2017 Apr 12. PubMed PMID: 28399530.
15: Jain TK, Singh SK, Sood A, Ashwathanarayama AG, Basher RK, Shukla J, Mittal BR. A rare adult renal neuroblastoma better imaged by (18)F-FDG than by (68)Ga-dotanoc in the PET/CT scan. Hell J Nucl Med. 2017 Jan-Apr;20(1):100-101. doi: 10.1967/s002449910517. Epub 2017 Mar 20. PubMed PMID: 28315919.
16: Zanoni L, Zompatori M, Scalorbi F, Fanti S, Ambrosini V. The Wandering Mesenteric Lymph Node: Delayed 68Ga-DOTANOC PET/CT Imaging to Overcome a Potential Pitfall. Clin Nucl Med. 2017 May;42(5):e253-e254. doi: 10.1097/RLU.0000000000001611. PubMed PMID: 28263209.
17: Singh D, Chopra A, Ravina M, Kongara S, Bhatia E, Kumar N, Gupta S, Yadav S, Dabadghao P, Yadav R, Dube V, Kumar U, Dixit M, Gambhir S. Oncogenic osteomalacia: role of Ga-68 DOTANOC PET/CT scan in identifying the culprit lesion and its management. Br J Radiol. 2017 Apr;90(1072):20160811. doi: 10.1259/bjr.20160811. Epub 2017 Feb 9. PubMed PMID: 28181822; PubMed Central PMCID: PMC5605070.
18: Abubakar S, Amoako YA, Kotze T, Tag N. Source of Ectopic ACTH Secretion Easily Identified by 68 Ga DOTANOC PET/CT. Clin Nucl Med. 2017 Apr;42(4):295-296. doi: 10.1097/RLU.0000000000001541. PubMed PMID: 28098665.
19: Janssen I, Wolf KI, Chui CH, Millo CM, Pacak K. Relevant Discordance Between 68Ga-DOTATATE and 68Ga-DOTANOC in SDHB-Related Metastatic Paraganglioma: Is Affinity to Somatostatin Receptor 2 the Key? Clin Nucl Med. 2017 Mar;42(3):211-213. doi: 10.1097/RLU.0000000000001504. PubMed PMID: 28033222; PubMed Central PMCID: PMC5290153.
20: Rufini V, Inzani F, Stefanelli A, Castaldi P, Perotti G, Cinquino A, Indovina L, Rindi G. The Accessory Spleen Is an Important Pitfall of 68Ga-DOTANOC PET/CT in the Workup for Pancreatic Neuroendocrine Neoplasm. Pancreas. 2017 Feb;46(2):157-163. doi: 10.1097/MPA.0000000000000728. PubMed PMID: 27846139.

Explore Compound Types